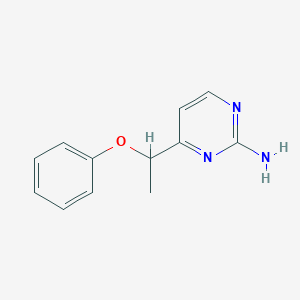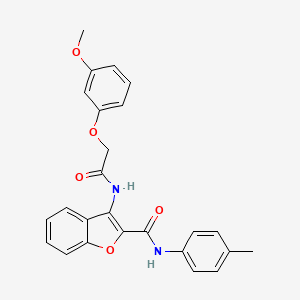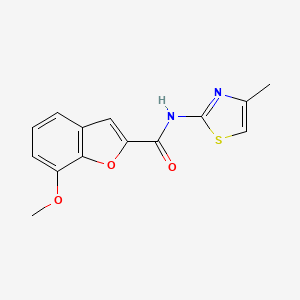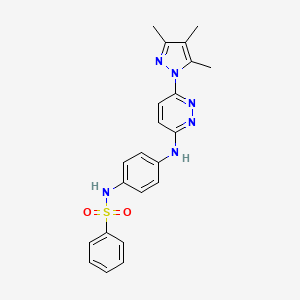
4-(1-Phenoxyethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenoxyethyl)-2-pyrimidinamine, also known as PEPAM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. PEPAM belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antioxidant Activity
4-(1-Phenoxyethyl)-2-pyrimidinamine: and its derivatives have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the ability of this compound to scavenge reactive oxygen species (ROS) and protect against oxidative damage .
Anticancer Potential
The search for novel anticancer agents remains a priority in oncology research. Some studies have evaluated the cytotoxicity of 4-(1-Phenoxyethyl)-2-pyrimidinamine against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further investigation .
Agrochemical Applications
In agriculture, pest control and crop protection are essential. Researchers have explored the use of 4-(1-Phenoxyethyl)-2-pyrimidinamine derivatives as agrochemicals. Their insecticidal and herbicidal properties make them promising candidates for sustainable farming practices.
Al-Ostoot, F. H., Zabiulla, & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more Additional studies on the anticancer potential of 4-(1-Phenoxyethyl)-2-pyrimidinamine are ongoing and may provide further insights.
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that compounds with a similar structure, such as thiazoles, can undergo electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also undergo reactions at the benzylic position .
Pharmacokinetics
Thiazoles, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-(1-Phenoxyethyl)-2-pyrimidinamine.
Result of Action
Thiazoles, which share a similar structure, are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Action Environment
These highly mobile compounds are readily transported to surface and groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 4-(1-Phenoxyethyl)-2-pyrimidinamine.
Propriétés
IUPAC Name |
4-(1-phenoxyethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJNPSOZSWWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Phenoxyethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)


![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)

